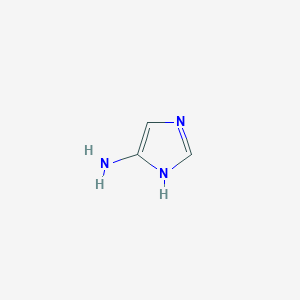

4-Aminoimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-3-1-5-2-6-3/h1-2H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZMXADUXZADTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197702 | |

| Record name | 4-Aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminoimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4919-03-3 | |

| Record name | 1H-Imidazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4919-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7854BCQ2PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Aminoimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminoimidazole: Core Basic Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminoimidazole is a pivotal heterocyclic amine that serves as a fundamental building block in the biosynthesis of purines and has garnered significant attention in medicinal chemistry and drug development. Its unique structural features and chemical properties make it a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the core basic properties and structure of this compound, including its physicochemical characteristics, detailed structural information, and relevant experimental protocols. Furthermore, this guide explores the tautomeric nature of this compound and its involvement in significant biological signaling pathways, offering a valuable resource for professionals engaged in pharmaceutical research and development.

Physicochemical Properties

This compound is an off-white to pale grey solid with the molecular formula C₃H₅N₃ and a molecular weight of 83.09 g/mol .[1] A comprehensive summary of its key physicochemical properties is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and biological systems, including solubility, stability, and reactivity.

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃ | [1] |

| Molecular Weight | 83.09 g/mol | [1] |

| Melting Point | >185 °C (decomposes) | [1] |

| Boiling Point (Predicted) | 415.5 ± 18.0 °C | [1] |

| Density (Predicted) | 1.313 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 16.92 ± 0.10 | [1] |

| LogP | -1.62 | |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Appearance | Off-White to Pale Grey Solid | [1] |

| CAS Number | 4919-03-3 | [1] |

Molecular Structure and Tautomerism

The structure of this compound is characterized by a five-membered imidazole ring substituted with an amino group at the C4 position. The imidazole ring is aromatic, containing a sextet of π-electrons.

Tautomeric Forms

A key feature of the imidazole ring system is prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms. For this compound, this results in two primary tautomeric forms: 4-amino-1H-imidazole and 5-amino-1H-imidazole. The equilibrium between these tautomers is influenced by factors such as the solvent, pH, and temperature.[2] Computational studies on related substituted imidazoles have shown that the energy difference between tautomers can be small, suggesting that both forms can coexist in solution.[3]

Caption: Prototropic tautomerism of this compound.

Structural Data

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of a 4-nitroimidazole precursor.

Objective: To synthesize this compound via the reduction of 4-nitroimidazole.

Materials:

-

4-Nitroimidazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Ethanol or Methanol

-

Ethyl acetate

-

Deionized water

Protocol (Conceptual workflow based on related syntheses):

Caption: General workflow for the synthesis of this compound.

Detailed Steps:

-

Dissolution: Dissolve 4-nitroimidazole in a suitable solvent such as ethanol or a mixture of ethanol and concentrated hydrochloric acid.

-

Reduction: Add the reducing agent. If using tin(II) chloride, it is typically added portion-wise. If using catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere in the presence of a catalyst like 10% Pd/C.

-

Reaction: The reaction mixture is typically heated to reflux and stirred for several hours.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling, the reaction mixture is neutralized with a base such as sodium hydroxide or sodium bicarbonate solution.

-

Extraction: The product is extracted into an organic solvent like ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the imidazole ring and the protons of the amino group. The chemical shifts will be dependent on the solvent and the tautomeric form present. In DMSO-d₆, one might expect signals around 6.5-7.5 ppm for the ring protons and a broader signal for the NH₂ protons.

-

¹³C NMR: The carbon NMR spectrum should exhibit three signals corresponding to the three carbon atoms of the imidazole ring. The chemical shifts of the ring carbons are sensitive to the position of the amino group and the tautomeric equilibrium.[6][7]

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by determining the exact mass of the molecular ion ([M+H]⁺).

Biological Significance and Signaling Pathways

This compound and its derivatives are of significant interest in drug development due to their diverse biological activities, including roles as antibacterial, anticancer, and antidiabetic agents.[8]

Precursor in Purine Biosynthesis

The most fundamental biological role of the this compound core is as a precursor in the de novo biosynthesis of purines. A key intermediate in this pathway is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).

AICAR and the AMPK Signaling Pathway

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is an analog of adenosine that, once inside the cell, is phosphorylated to ZMP (AICAR monophosphate). ZMP mimics adenosine monophosphate (AMP) and allosterically activates AMP-activated protein kinase (AMPK).[9][10] AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK by AICAR has numerous downstream effects, including the stimulation of glucose uptake and the inhibition of anabolic pathways, making it a key target in the study of metabolic diseases and cancer.[11][12]

Caption: Simplified AICAR-mediated AMPK signaling pathway.

Conclusion

This compound is a molecule of fundamental importance in both biochemistry and medicinal chemistry. Its basic properties and structural characteristics, particularly its tautomeric nature, are critical to its reactivity and biological function. A thorough understanding of its synthesis, characterization, and role in signaling pathways, such as the AICAR-mediated activation of AMPK, is essential for researchers and professionals in the field of drug discovery and development. This guide provides a foundational resource to aid in the exploration and utilization of this versatile heterocyclic compound.

References

- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. AICAR | Cell Signaling Technology [cellsignal.com]

- 10. mdpi.com [mdpi.com]

- 11. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The AMPK agonist 5‐aminoimidazole‐4‐carboxamide ribonucleotide (AICAR), but not metformin, prevents inflammation‐associated cachectic muscle wasting | EMBO Molecular Medicine [link.springer.com]

The Genesis of a Bioactive Scaffold: An In-depth Guide to the Discovery and History of 4-Aminoimidazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminoimidazole stands as a cornerstone heterocyclic compound, pivotal in the realms of biochemistry and pharmaceutical sciences. While the precise moment of its initial discovery remains historically nuanced, its significance emerged profoundly with the elucidation of fundamental biological pathways, most notably the de novo synthesis of purines. This technical guide navigates the historical landscape of imidazole chemistry, leading to the synthesis and understanding of this compound. It delves into detailed experimental protocols for its synthesis, presents quantitative data from key studies, and visualizes its critical roles in cellular signaling, providing a comprehensive resource for researchers in drug discovery and development.

Historical Perspective: From Glyoxaline to a Bioactive Precursor

The story of this compound is intrinsically linked to the broader history of imidazole chemistry. The parent imidazole ring, initially named "glyoxaline," was first synthesized in 1858 by the German chemist Heinrich Debus. He demonstrated that glyoxal, formaldehyde, and ammonia could condense to form this novel heterocyclic system.[1][2] This reaction, while foundational, often resulted in low yields.[1][2]

A significant advancement arrived in 1882 with the work of Bronisław Radziszewski, who expanded upon Debus's findings. The Debus-Radziszewski imidazole synthesis is a versatile multi-component reaction that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to produce a wide array of substituted imidazoles.[3][4][5] This method laid the groundwork for the eventual synthesis of C-substituted imidazoles, including those bearing the vital amino functional group.

While a singular, celebrated discovery of this compound is not clearly documented in early chemical literature, its importance became undeniable with the unraveling of the de novo purine biosynthesis pathway. Scientists investigating how living organisms construct the building blocks of DNA and RNA identified 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a derivative of this compound, as a key intermediate.[6][7][8] This discovery solidified the biological significance of the this compound scaffold and spurred further investigation into its synthesis and chemical properties.

Key Synthetic Methodologies

The preparation of this compound and its derivatives has evolved significantly from the early, general methods of imidazole synthesis. Modern approaches offer improved yields and regioselectivity, crucial for the synthesis of pharmaceutical intermediates.

The Debus-Radziszewski Imidazole Synthesis: A Historical Foundation

This classical method, while not specific for this compound, provides the fundamental chemical logic for constructing the imidazole ring.

Experimental Protocol: General Debus-Radziszewski Synthesis [4]

-

Reaction Setup: A mixture of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde (e.g., formaldehyde), and two equivalents of ammonia are combined in a suitable solvent, often a lower alcohol or water.

-

Condensation: The reaction proceeds through a series of condensation steps. Initially, the dicarbonyl compound reacts with ammonia to form a diimine intermediate.

-

Cyclization: This diimine then condenses with the aldehyde to form the imidazole ring.

-

Workup and Isolation: The reaction mixture is typically neutralized, and the product is isolated through extraction and purified by crystallization or chromatography.

A logical workflow for the general Debus-Radziszewski synthesis is depicted below.

Caption: General workflow of the Debus-Radziszewski imidazole synthesis.

Modern Synthetic Approaches for 4-Aminoimidazoles

Contemporary methods often employ more sophisticated starting materials and catalysts to achieve higher yields and better control over substitution patterns. A common strategy involves the cyclization of acyclic precursors that already contain the necessary nitrogen and carbon atoms.

Representative Experimental Protocol: Synthesis from Aminomalononitrile [9]

This method utilizes aminomalononitrile, a versatile precursor in heterocyclic synthesis.

-

Formamidine Formation: Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate is reacted with an appropriate aromatic amine at room temperature in the presence of an acid catalyst (e.g., anilinium chloride) to yield N-aryl-N'-[2-amino-1,2-dicyanovinyl]-formamidines.

-

Base-Mediated Cyclization: Treatment of the resulting formamidine with a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature leads to the cyclization and formation of the corresponding 5-amino-1-aryl-4-(cyanoformimidoyl)-1H-imidazole in high yield.

-

Hydrolysis to Carboxamide: Subsequent hydrolysis of the cyanoformimidoyl group can yield the corresponding carboxamide, a common derivative in biological systems.

The experimental workflow for this modern synthesis is outlined below.

Caption: Workflow for a modern synthesis of this compound derivatives.

Quantitative Data from Synthetic Experiments

The following tables summarize representative quantitative data from various synthetic approaches to imidazoles and their derivatives. Direct comparison of yields is challenging due to the vast differences in substrates, conditions, and target molecules across historical and modern methods.

Table 1: Representative Yields from Imidazole Syntheses

| Synthesis Method | Starting Materials | Product | Yield (%) | Reference |

| Debus Synthesis (Improved) | Glyoxal, Formaldehyde, Ammonia | Imidazole | 50% | [10] |

| Radziszewski Synthesis | Benzil, Benzaldehyde, Ammonia | 2,4,5-Triphenylimidazole (Lophine) | High | [4] |

| From Aminomalononitrile | Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, Aniline, DBU | 5-Amino-1-phenyl-4-(cyanoformimidoyl)-1H-imidazole | 88-93% | [9] |

| From α-Haloketones | α-Chloroketone, Guanidine | 2-Aminoimidazole derivative | 81% (in THF) | [11] |

Biological Significance and Signaling Pathways

The paramount importance of this compound lies in its role as a precursor to purines, essential components of nucleic acids and energy currency in the cell.

De Novo Purine Biosynthesis

The de novo purine synthesis pathway is a multi-step process that builds the purine rings of inosine monophosphate (IMP), the precursor to AMP and GMP, from simple starting materials.[6][7][8] A key intermediate in this pathway is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).

The logical relationship of this compound derivatives within the de novo purine biosynthesis pathway is illustrated below.

Caption: Simplified de novo purine biosynthesis pathway highlighting AICAR.

AMPK Signaling Pathway Activation

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR), the dephosphorylated form of the purine intermediate, is a widely used pharmacological activator of AMP-activated protein kinase (AMPK).[12][13] AMPK is a central regulator of cellular energy homeostasis. When cellular energy levels are low (indicated by a high AMP/ATP ratio), AMPK is activated and initiates a cascade of events to restore energy balance.

AICAR is taken up by cells and phosphorylated to ZMP (AICAR monophosphate), which mimics the effect of AMP, leading to the activation of AMPK.[14][15] This activation has profound effects on metabolism, including the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of anabolic processes.

The signaling pathway of AICAR-mediated AMPK activation is depicted below.

Caption: AICAR-mediated activation of the AMPK signaling pathway.

Conclusion

From its roots in the foundational synthesis of imidazoles to its central role in purine biosynthesis and as a tool to probe cellular metabolism, this compound has proven to be a molecule of immense scientific importance. Its journey from a structural curiosity to a key player in biochemistry and a valuable scaffold in drug discovery underscores the continuous interplay between fundamental organic synthesis and the elucidation of complex biological systems. The synthetic methodologies and biological pathways detailed in this guide provide a robust framework for researchers seeking to harness the potential of this versatile heterocyclic compound in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches | MDPI [mdpi.com]

- 4. scribd.com [scribd.com]

- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. asianpubs.org [asianpubs.org]

- 10. asianpubs.org [asianpubs.org]

- 11. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Schematic diagram of de novo and salvage purine nucleotide synthesis with points of regulation by Akt [pfocr.wikipathways.org]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

4-Aminoimidazole role in prebiotic chemistry

An In-depth Technical Guide on the Role of 4-Aminoimidazole in Prebiotic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of the origin of life, the abiotic synthesis of nucleic acids is a cornerstone. Purines, particularly adenine and guanine, are fundamental components of RNA and DNA, as well as crucial cofactors like ATP. A central hypothesis in prebiotic chemistry posits that these vital heterocycles arose from simpler precursors available on the primitive Earth, such as hydrogen cyanide (HCN) and formamide.[1][2][3] Within these proposed synthetic routes, this compound and its derivatives emerge as critical intermediates, bridging the gap between simple C1 and C2 molecules and the complex bicyclic structure of purines.[3][4] This technical guide provides a detailed examination of the role of this compound derivatives, focusing on their prebiotic synthesis, subsequent reactions, quantitative yields, and the experimental methodologies used to study these processes.

Prebiotic Synthesis of this compound Derivatives

The formation of this compound derivatives under plausible prebiotic conditions is primarily thought to occur through the oligomerization of hydrogen cyanide (HCN), a molecule likely abundant on the early Earth.[5][6] Two key pathways have been extensively studied: one originating from HCN in aqueous solution and another from the heating of formamide (a hydrolysis product of HCN).[1][2]

1. The Hydrogen Cyanide (HCN) Pathway:

This pathway begins with the tetramerization of HCN to form diaminomaleonitrile (DAMN).[7][8] DAMN is a crucial precursor that, upon exposure to ultraviolet (UV) radiation, undergoes photoisomerization and cyclization to yield this compound-5-carbonitrile (AICN).[7][9] AICN is a stable and key intermediate from which the purine ring system can be constructed.[10][11]

2. The Formamide Pathway:

Heating neat formamide (HCONH₂), potentially in the presence of mineral catalysts, can also produce a suite of prebiotic molecules, including purines.[1][4][12] This process is thought to proceed through intermediates that can lead to the formation of this compound-5-carboxamide (AICA), another important purine precursor.[13] Some theories suggest this pathway is a self-catalyzed process where formamide and its tautomer, formimidic acid, act as both reactant and catalyst.[1][14]

Chemical Pathways and Logical Relationships

The transformation of simple precursors into purines via this compound intermediates involves a series of well-defined chemical steps. The following diagrams, rendered in DOT language, illustrate these key pathways.

Caption: Pathway from Hydrogen Cyanide (HCN) to purines via imidazole intermediates.

Caption: A generalized workflow for a prebiotic purine synthesis experiment.

Quantitative Data on Purine Synthesis

The efficiency of purine synthesis from this compound derivatives is highly dependent on the specific reaction conditions, including precursor concentration, temperature, pH, and the presence of catalysts or energy sources. The following tables summarize quantitative yields reported in various prebiotic simulation experiments.

Table 1: Adenine Synthesis Yields from HCN-Derived Precursors

| Precursor(s) | Conditions | Adenine Yield (%) | Reference |

| >1.0 M Ammonium Cyanide | Heated at 70°C for several days | ~0.5% | [15] |

| 0.1 M NH₄CN | Kept in dark at room temp for 4-12 months | 0.04% | [15] |

| 0.1 M NH₄CN | Frozen at -20°C for 25 years | 0.035 - 0.04% | [15] |

| 0.1 M NH₄CN | Frozen at -78°C for 25 years | 0.040% | [16] |

| Liquid HCN with NH₃ | Sealed tube reaction | up to 20% | [15] |

Table 2: Guanine Synthesis Yields from HCN-Derived Precursors

| Precursor(s) | Conditions | Guanine Yield (%) | Reference |

| 0.1 M NH₄CN | Frozen at -78°C for 25 years | 0.004% | [16] |

| 90%N₂-10%CO-H₂O gas | High-temperature plasma, rapid quenching | Detected | [17] |

Table 3: Purine Synthesis from Imidazole Intermediates

| Imidazole Precursor | Co-reactant(s) | Conditions | Product | Yield (%) | Reference |

| Aminomalononitrile | Formamidine | --- | This compound-5-carbonitrile (AICN) | --- | [11] |

| This compound-5-carboxamide riboside | Cyanamide derivative | Alkaline solution | Guanosine | --- | [18] |

| Adenine / Guanine | Amines | Drying conditions | N-methylated purines | up to 50% | [19] |

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of prebiotic chemistry research. The following are composite protocols derived from experimental sections of key publications in the field.

Protocol 1: Photochemical Synthesis of Adenine from Diaminomaleonitrile (DAMN)

This protocol is based on the foundational work demonstrating the photochemical conversion of a HCN tetramer to purine precursors.[7][9]

1. Materials and Equipment:

-

Diaminomaleonitrile (DAMN), 98% purity

-

Deionized, distilled water (degassed)

-

Quartz reaction vessel

-

Low-pressure mercury lamp (emitting primarily at 254 nm)

-

Magnetic stirrer and stir bar

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

-

Adenine, DAMN, and AICN analytical standards

2. Procedure:

-

Preparation of DAMN Solution: Prepare a 0.01 M aqueous solution of DAMN in degassed, deionized water. Transfer 100 mL of this solution to the quartz reaction vessel.

-

UV Irradiation: Place the quartz vessel approximately 10 cm from the low-pressure mercury lamp. Ensure the solution is continuously stirred to allow for uniform irradiation.

-

Reaction Monitoring: Irradiate the solution for 24-48 hours. At regular intervals (e.g., every 4 hours), withdraw a small aliquot (e.g., 100 µL) for analysis.

-

Sample Analysis (HPLC):

-

Dilute the collected aliquot with the mobile phase (e.g., a buffer solution like 0.1 M ammonium phosphate, pH 7).

-

Inject the diluted sample into the HPLC system.

-

Elute the sample using a suitable mobile phase gradient to separate DAMN, AICN, and adenine.

-

Monitor the elution profile at 260 nm using the UV detector.

-

-

Quantification:

-

Identify the peaks corresponding to DAMN, AICN, and adenine by comparing their retention times with those of the analytical standards.

-

Calculate the concentration of the products by integrating the peak areas and comparing them to a standard curve generated from known concentrations of the standards.

-

Protocol 2: Synthesis of Purines from Formamide

This protocol describes a thermal method for purine synthesis, often enhanced with mineral catalysts and/or UV light.[4]

1. Materials and Equipment:

-

Formamide (HCONH₂), 99.5% purity

-

Calcium carbonate (CaCO₃) or other mineral catalyst (e.g., pyrophosphate)

-

Sealed glass reaction tube (e.g., ampoule)

-

Heating block or oven capable of maintaining 150°C

-

Optional: UV-C lamp (254 nm)

-

Silver nitrate (AgNO₃) solution (for qualitative purine test)

-

Ammonia solution

2. Procedure:

-

Preparation of Reaction Mixture: In a thick-walled glass tube, combine 60 mL of formamide with 2.4 g of calcium carbonate and 2.4 g of sodium pyrophosphate.

-

Incubation: Seal the tube and place it in a heating block pre-heated to 150°C. For a combined photo-thermal experiment, arrange a UV-C lamp to irradiate the sample during heating.

-

Reaction Time: Heat the mixture for 36-72 hours. The solution is expected to turn a reddish-brown or dark color, indicating the formation of complex organic molecules and potential HCN polymers.[4]

-

Qualitative Analysis for Purines:

-

After cooling, carefully open the ampoule.

-

Transfer a small sample of the resulting solution to a test tube.

-

Add a few drops of ammonia solution, followed by several drops of a silver nitrate solution.

-

The formation of a light brown precipitate is a positive indication of the presence of purines.[4]

-

-

Quantitative Analysis: For quantitative results, the reaction mixture must be purified and analyzed using techniques like HPLC or GC-MS, as described in Protocol 1.

Conclusion

This compound and its nitrile and carboxamide derivatives stand as central, experimentally-supported intermediates in the abiotic synthesis of purines. Plausible prebiotic pathways, originating from hydrogen cyanide or formamide, converge on the formation of these five-membered heterocyclic rings.[3][7][14] Subsequent reactions, involving the addition of another one-carbon unit, lead to the closure of the pyrimidine portion of the ring system, yielding adenine, guanine, and other biologically relevant purines.[11][20] While laboratory yields can vary dramatically based on experimental conditions, the consistent appearance of these compounds under diverse simulated prebiotic scenarios underscores their significance. The detailed protocols and quantitative data presented here provide a foundation for researchers seeking to explore and expand upon this critical chapter in the story of life's origins.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]

- 3. Prebiotic syntheses of purines and pyrimidines [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. The prebiotic role of adenine: a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crossroads at the Origin of Prebiotic Chemical Complexity: Hydrogen Cyanide Product Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydrogen cyanide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pure.dongguk.edu [pure.dongguk.edu]

- 11. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Formamide reactions. II. A one-step synthesis of purine ring from formamide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. From formamide to purine: a self-catalyzed reaction pathway provides a feasible mechanism for the entire process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. Abiotic synthesis of guanine with high-temperature plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of guanosine and its derivatives from 5-amino-1-beta-D-ribofuranosyl-e-imidazolecarboxamide. IV. A new route to guanosine via cyanamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The prebiotic synthesis of modified purines and their potential role in the RNA world - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Studies in prebiotic synthesis. IV. Conversion of this compound-5-carbonitrile derivatives to purines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous 4-Aminoimidazole Core: A Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoimidazole scaffold is a privileged heterocyclic motif found in a diverse array of natural products, exhibiting a wide spectrum of biological activities that have captured the attention of the scientific community. From the depths of the ocean to the microbial world, nature has ingeniously employed this fundamental building block to construct complex molecules with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its sources, biosynthesis, and the methodologies for its isolation and characterization.

Natural Occurrence of this compound Derivatives

The this compound core is predominantly found in a variety of alkaloids isolated from marine invertebrates, particularly sponges, and in metabolites from microorganisms. These natural products can be broadly categorized into several major classes, each with unique structural features and biological profiles.

Pyrrole-Aminoimidazole Alkaloids in Marine Sponges

Marine sponges of the genera Agelas, Stylissa, Phakellia, Axinella, and Hymeniacedon are prolific producers of pyrrole-aminoimidazole alkaloids.[1] These compounds are characterized by a this compound ring linked to a pyrrole moiety. Notable examples include:

-

Oroidin: One of the simplest members of this class, it is considered a biosynthetic precursor to more complex derivatives.[2]

-

Sceptrin: A dimeric alkaloid with potent antimicrobial and antimuscarinic properties.[1]

-

Naamidines and Naamamines: A group of related alkaloids isolated from calcareous sponges of the genus Leucetta.[3][4]

-

Phorbatopsins and Calcaridines: Found in the calcareous marine sponge Ernsta naturalis.[3][5]

These compounds are often brominated, which enhances their biological activity. They are believed to play a role in the chemical defense of the sponges against predators and fouling organisms.

4-Acyl-5-Aminoimidazole Alkaloids from Microorganisms

Microorganisms, particularly those from the genus Streptomyces, are another significant source of this compound-containing natural products. The 4-acyl-5-aminoimidazole alkaloids (AAIAs) are a rare class of microbial metabolites. A key example is:

-

Streptimidazoles: Isolated from Streptomyces sp., these compounds feature a 5-aminoimidazole ring with a conjugated carbonyl side chain.[3]

Biosynthesis: A Link to Purine Metabolism

The biosynthesis of these diverse this compound alkaloids is intrinsically linked to the de novo purine biosynthesis pathway.[6] A key intermediate in this pathway, 5-aminoimidazole ribonucleotide (AIR), serves as the foundational building block for the this compound core of these natural products.[3]

Quantitative Data on Natural Occurrence

While the presence of this compound alkaloids in various natural sources is well-documented, quantitative data on their concentrations can vary depending on the species, geographical location, and environmental conditions. The following table summarizes available quantitative data for representative compounds.

| Natural Product | Source Organism | Concentration | Reference |

| Oroidin | Agelas conifera | 0.8 mg/mL of sponge tissue | [7] |

| Sceptrin | Agelas conifera | 2.0 mg/mL of sponge tissue | [7] |

| Oroidin | Farmed Agelas oroides | 70.3% of total metabolites | [8] |

| Oroidin | Wild Agelas oroides | 80.4% of total metabolites | [8] |

| Keramadine | Farmed Agelas oroides | 8.0% of total metabolites | [8] |

| Dispacamide B | Farmed Agelas oroides | 7.8% of total metabolites | [8] |

Experimental Protocols

The isolation and purification of this compound natural products from their native sources are critical steps for their structural elucidation and biological evaluation. The following sections provide detailed methodologies for their extraction and purification from marine sponges and microbial cultures.

Isolation of Pyrrole-Aminoimidazole Alkaloids from Marine Sponges (e.g., Agelas sp.)

This protocol is a composite of methodologies described for the isolation of oroidin, sceptrin, and related alkaloids.

1. Sample Collection and Preparation:

-

Collect sponge specimens (e.g., Agelas conifera) via scuba diving.

-

Immediately freeze the collected samples at -20°C to prevent enzymatic degradation of secondary metabolites.

-

Lyophilize (freeze-dry) the sponge material to remove water.

-

Grind the dried sponge into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Exhaustively extract the powdered sponge material with methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂):MeOH (1:1) at room temperature with stirring for 24-48 hours.

-

Filter the extract and repeat the extraction process on the sponge biomass two more times to ensure complete extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

3. Chromatographic Purification:

-

Initial Fractionation (VLC or MPLC): Subject the crude extract to Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) on a C18 reversed-phase silica gel column. Elute with a stepwise gradient of increasing methanol in water (e.g., 10% MeOH to 100% MeOH).

-

Semi-preparative HPLC: Further purify the fractions containing the target alkaloids using reversed-phase semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Column: C18, e.g., 10 x 250 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid (FA). A typical gradient would be from 10% to 60% ACN over 30 minutes.

-

Detection: UV detection at wavelengths such as 254 nm and 280 nm.

-

-

Final Purification (Analytical HPLC): If necessary, perform a final purification step using analytical scale reversed-phase HPLC with a similar mobile phase system to obtain the pure compounds.

4. Structure Elucidation:

-

Confirm the structure of the isolated compounds using spectroscopic techniques, including:

Isolation of 4-Acyl-5-Aminoimidazole Alkaloids from Streptomyces Culture

This protocol outlines the general procedure for the isolation of streptimidazoles from a liquid culture of a Streptomyces strain.

1. Fermentation:

-

Inoculate a suitable liquid medium (e.g., M3 medium) with a spore suspension of the Streptomyces strain.[9]

-

Incubate the culture at 28-30°C with shaking (e.g., 200 rpm) for 7-10 days.[10]

2. Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the culture broth with an organic solvent such as ethyl acetate (EtOAc) (3 x volume of broth).

-

Combine the organic extracts and concentrate under reduced pressure to obtain the crude extract.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: Fractionate the crude extract using a silica gel column, eluting with a gradient of increasing methanol in chloroform (e.g., 0% to 10% MeOH in CHCl₃).[9]

-

Sephadex LH-20 Chromatography: Further purify the active fractions on a Sephadex LH-20 column using methanol as the eluent to remove smaller impurities.

-

Preparative HPLC: Perform final purification of the target compounds by reversed-phase preparative HPLC.

-

Column: C18, e.g., 20 x 250 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile in water.

-

Detection: UV detection at appropriate wavelengths.

-

4. Structure Elucidation:

-

Characterize the purified compounds using NMR spectroscopy and mass spectrometry as described in the previous protocol.

Visualizations: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key biosynthetic pathways and experimental workflows.

Conclusion

The this compound core represents a versatile and biologically significant scaffold in natural product chemistry. Its prevalence in marine sponges and microorganisms underscores the vast and largely untapped potential of these organisms as sources for novel drug leads. The intricate biosynthetic pathways, originating from primary metabolism, highlight the efficiency of nature's synthetic machinery. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to isolate and characterize these fascinating molecules, paving the way for future discoveries and the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. An Aminopyrimidone and Aminoimidazoles Alkaloids from the Rodrigues Calcareous Marine Sponge Ernsta naturalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Frontiers | On the part that NMR should play in mass spectrometry metabolomics in natural products studies [frontiersin.org]

- 9. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation of Streptomyces spp. Exhibiting Potent Antibiofilm Activity Against Clinically Isolated Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Aminoimidazole Derivatives and Analogues for Researchers and Drug Development Professionals

The 4-aminoimidazole (4-AI) scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. Its inherent properties, including its ability to participate in hydrogen bonding and act as a key intermediate in vital biosynthetic pathways, have made it a focal point for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound derivatives and analogues, detailing their synthesis, biological activities, and therapeutic potential, with a focus on quantitative data and experimental methodologies to support researchers and drug development professionals.

Core Structure and Significance

The this compound ring is a five-membered heterocycle containing two nitrogen atoms. This fundamental structure is a crucial component of purines, essential building blocks for DNA and RNA.[1][2] One of the most notable derivatives is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in purine biosynthesis that has garnered significant attention for its role as an AMP-activated protein kinase (AMPK) activator.[3][4] The versatility of the 4-AI core allows for extensive chemical modifications, leading to a wide array of analogues with diverse pharmacological properties.

Therapeutic Applications and Biological Activities

This compound derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for treating a multitude of diseases.[5][6][7][8]

Anticancer Activity

Several 4-AI derivatives have been investigated as potential anticancer agents.[5][9] For instance, Temozolomide, an imidazotetrazine derivative, is a prodrug that hydrolyzes to 5-aminoimidazole-4-carboxamide (AIC) and is used in the treatment of brain tumors like glioblastoma.[10] Another example is ICA-1s, a potent and specific inhibitor of protein kinase C-ι (PKC-ι), an oncogene overexpressed in various cancers.[11] Preclinical studies have shown that ICA-1s can decrease cell growth and induce apoptosis in cancer cell lines.[11]

Antimicrobial and Antiviral Properties

The 4-AI scaffold is a valuable template for the development of antimicrobial and antiviral agents.[6][12][13] Researchers have synthesized novel amino imidazole carbonitrile derivatives that exhibit significant activity against the influenza A virus.[7] Furthermore, certain 5-substituted imidazole-4-carboxamide ribonucleosides have shown activity against vaccinia virus and Rift Valley fever virus.[13] The mechanism of action often involves the disruption of essential microbial processes like DNA replication or cell wall synthesis.[6]

Anti-inflammatory and Immunosuppressive Effects

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) has demonstrated anti-inflammatory properties.[3][14] Topical application of AICAR has been shown to improve clinical signs and reduce inflammation in experimental dry eye models by decreasing the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[14] Bredinin (Mizoribine), a clinically used immunosuppressant, is an imidazole nucleoside that inhibits inosine monophosphate dehydrogenase, an enzyme crucial for lymphocyte proliferation.[15]

Other Therapeutic Areas

The therapeutic potential of 4-AI derivatives extends to other areas, including:

-

Antidiabetic Agents: Through the activation of AMPK, certain derivatives can modulate glucose metabolism.[3][5]

-

Neurodegenerative Diseases: Some analogues are being explored for the treatment of Alzheimer's disease.[5]

-

Antiprotozoal Agents: 1-(substituted)benzyl-5-aminoimidazole-4-carboxamides have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[16]

Quantitative Biological Data of Selected this compound Derivatives

For ease of comparison, the following table summarizes key quantitative data for several this compound derivatives from cited literature.

| Compound/Derivative | Target/Assay | Activity Metric | Value | Reference |

| ICA-1s | Protein Kinase C-ι (PKC-ι) | Inhibition | Potent and specific inhibitor | [11] |

| Asymmetric imidazole-4,5-dicarboxamide (5a2) | SARS-CoV-2 Main Protease | IC50 | 4.79 ± 1.37 μM | [17] |

| Thioinosinic acid (tIMP) | 5-aminoimidazole-4-carboxamide ribotide transformylase (chicken liver) | Ki | 39 ± 4 μM | [18] |

| Azathioprine | 5-aminoimidazole-4-carboxamide ribotide transformylase (chicken liver) | Ki | 120 ± 10 μM | [18] |

| Thioinosinic acid (tIMP) | 5-aminoimidazole-4-carboxamide ribotide transformylase (MRL/lpr mouse PBMCs) | Ki | 110 ± 20 μM | [18] |

| Azathioprine | 5-aminoimidazole-4-carboxamide ribotide transformylase (MRL/lpr mouse PBMCs) | Ki | 90 ± 14 μM | [18] |

| 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid (28) | HIV-1 IN - LEDGF/p75 interaction | IC50 | 6 ± 4 μM | [12] |

| Imidazole thioacetanilide derivative (29e) | HIV-1 Inhibition | EC50 | 0.18 μM | [12] |

| Imidazole thioacetanilide derivative (29b) | HIV-1 Inhibition | EC50 | 0.20 μM | [12] |

| 4-nitroimidazole tetrazole derivative (17) | Anticancer (HL-60, Z-138, K-562, Capan-1, LN229, HCT-116) | IC50 | 2.05 to 8.45 µM | [9] |

| 1-(2-oxo-2-((4-phenoxyphenyl)amino) ethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride | Bacterial Translation Inhibition (E. coli JW5503) | MIC | 3.1 µg/mL | [19] |

Key Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel this compound derivatives. Below are outlines of key experimental protocols cited in the literature.

Synthesis of 5-Aminoimidazole-4-carboxamidrazones

A mild and straightforward method has been developed for the preparation of 5-aminoimidazole 4-carboxamidrazones, starting from readily available 5-amino-4-cyanoformimidoyl imidazoles.[20]

General Procedure:

-

Start with the easily accessible 5-amino-4-cyanoformimidoyl imidazoles.

-

The specific reaction conditions (e.g., solvent, temperature, catalysts) would be optimized based on the desired final product.

-

The resulting 5-aminoimidazole 4-carboxamidrazones are then purified, typically using chromatographic techniques.

This method has been used to generate a series of novel amidrazones that were subsequently screened for antimicrobial activity.[20]

Synthesis of a Carbocyclic Analog of Bredinin

A methodology for the synthesis of a carbocyclic analog of the immunosuppressant bredinin has been described.[15]

Key Steps:

-

The synthesis starts from the commercially available (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one.

-

A key precursor, a protected aminocyclopentane derivative, is prepared through a series of transformations.

-

The imidazole ring is constructed on this carbocyclic scaffold.

-

A critical step involves a photochemical imidazole ring-cleavage reaction to introduce the desired functionality.[15]

Colorimetric Assay for 5-Aminoimidazole-4-carboxamide Ribotide (AICAR) Transformylase Inhibition

A modified colorimetric assay is used to detect the inhibition of AICAR transformylase.[18]

Assay Principle:

-

The assay measures the activity of AICAR transformylase, which converts AICAR to formyl-AICAR (FAICAR) using a folate co-substrate.

-

The product of the folate co-substrate reaction, tetrahydrofolate (H4folate), is oxidized by permanganate to p-aminobenzoyl glutamate (pABG).

-

The amount of pABG produced is quantified colorimetrically, providing a measure of enzyme activity.

-

Inhibitors of the enzyme will lead to a decrease in the formation of pABG.

This assay has been successfully used to determine the inhibitory constants (Ki) of compounds like thioinosinic acid and azathioprine against AICAR transformylase.[18]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the science behind this compound derivatives.

De Novo Purine Biosynthesis Pathway

5-Aminoimidazole ribonucleotide (AIR) is a key intermediate in the de novo biosynthesis of purine nucleotides.[1] The pathway involves a series of enzymatic steps to construct the purine ring.

Caption: Simplified de novo purine biosynthesis pathway highlighting the role of 4-AI intermediates.

AMPK Activation by AICAR

AICAR is converted intracellularly to ZMP (AICAR monophosphate), which mimics AMP and allosterically activates AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis.

References

- 1. 5-Aminoimidazole ribotide - Wikipedia [en.wikipedia.org]

- 2. pharmacyjournal.net [pharmacyjournal.net]

- 3. bioaustralis.com [bioaustralis.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Temozolomide - Wikipedia [en.wikipedia.org]

- 11. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activity of 5-thiobredinin and certain related 5-substituted imidazole-4-carboxamide ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of Topical 5-Aminoimidazole-4-carboxamide-1-β-d-Ribofuranoside in a Mouse Model of Experimental Dry Eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of a Novel Carbocyclic Analog of Bredinin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-(substituted)benzyl-5-aminoimidazole-4-carboxamides are potent orally active inhibitors of Trypanosoma cruzi in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Imidazole Derivative As a Novel Translation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and antimicrobial activity of novel 5-aminoimidazole-4-carboxamidrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-Aminoimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoimidazole (CAS 4919-03-3) is a heterocyclic amine that serves as a crucial building block in the synthesis of various biologically significant molecules, including purines and certain vitamin B12 analogs.[1][2] Its structural elucidation and characterization are fundamental for its application in medicinal chemistry and drug development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of published experimental spectroscopic data specifically for this compound, this guide will utilize data from the closely related compound, 4-Amino-1H-imidazole-5-carboxamide (AICA) , to illustrate the principles and expected spectral features. AICA shares the core this compound moiety, providing a relevant and instructive example.

Spectroscopic Data Summary

The following tables summarize the spectroscopic data for 4-Amino-1H-imidazole-5-carboxamide (AICA), a structurally similar compound to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of AICA

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in a quantitative format |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in a quantitative format |

Note: While specific peak data for AICA's NMR spectra were not found in a readily available quantitative format in the searched literature, general spectra are available for viewing in some databases.[3][4][5]

Infrared (IR) Spectroscopy Data of AICA

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3454 | Strong | O-H Stretch (if hydrated) |

| 3252 | Strong, Broad | N-H Stretch (amine and amide) |

| 3059 | Medium | Aromatic C-H Stretch |

| 1660 - 1680 | Strong | C=O Stretch (amide I) |

| 1592 | Medium | C=N Stretch (imidazole ring) |

| 1548 | Medium | N-H Bend (amide II) |

| 1477 | Medium | C=C Stretch (imidazole ring) |

Note: The IR data presented is a composite of typical absorptions for aminoimidazoles and carboxamides and may not represent the exact spectrum of AICA.[6][7][8]

Mass Spectrometry (MS) Data of AICA

| m/z | Relative Intensity (%) | Assignment |

| 126.05 | 100 | [M]⁺ (Molecular Ion) |

| 110 | - | [M-NH₂]⁺ |

| 98 | - | [M-CO]⁺ |

| 83 | - | [M-CONH₂]⁺ |

Note: The mass spectrometry data is based on the molecular weight of AICA (126.12 g/mol ) and plausible fragmentation patterns.[4][9][10] The exact fragmentation pattern and relative intensities would be determined by the specific ionization technique and conditions used.[9]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical and should be one that dissolves the compound and has a known, non-interfering signal.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).[11]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[12]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).[13]

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[14]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[15] KBr is transparent to infrared radiation.[15]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[15]

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[16]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands (peaks) in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional groups (e.g., N-H, C=O, C=N, C=C) using correlation tables.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Protocol:

-

Sample Preparation:

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[18]

-

Data Acquisition:

-

Introduce the sample solution into the ion source, often via direct infusion or coupled with a liquid chromatography (LC) system.[19]

-

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

-

For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.[20]

-

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion peak.

-

For HRMS data, use the accurate mass to calculate the elemental composition.

-

Analyze the fragmentation pattern to gain further structural information.

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

- 1. Cas 4919-03-3,4-(or 5-)aminoimidazole | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Imidazole-4(5)-carboxamide, 5-(4)-amino-, hydrochloride [webbook.nist.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. mzCloud – 4 Amino 5 imidazolecarboxamide [mzcloud.org]

- 11. hmdb.ca [hmdb.ca]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. NMR Spectroscopy [www2.chemistry.msu.edu]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. edinst.com [edinst.com]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. uab.edu [uab.edu]

- 19. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

4-Aminoimidazole chemical synthesis pathways

An In-depth Technical Guide to the Chemical Synthesis of 4-Aminoimidazole

Introduction

This compound is a pivotal heterocyclic organic compound, recognized for its fundamental role as a structural core in a vast array of biologically significant molecules.[1] It serves as a crucial precursor in the de novo biosynthesis of purines, which are essential building blocks for DNA and RNA.[1][2] Beyond its biological importance, this compound and its derivatives are key intermediates in the synthesis of numerous pharmaceuticals, including anti-cancer agents and hepatic protectives.[3][4] This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for this compound and its closely related, high-value derivatives, offering detailed experimental protocols, comparative data, and process visualizations for researchers, scientists, and professionals in drug development.

Core Synthesis Pathways

The synthesis of the this compound scaffold can be achieved through several distinct routes, primarily distinguished by their starting materials. The most prominent methods begin with diaminomaleonitrile, 4-nitroimidazole, or other functionalized acyclic precursors.

Pathway 1: Synthesis from Diaminomaleonitrile (DAMN)

One of the most industrially relevant and efficient methods for producing this compound derivatives, specifically 4-amino-5-imidazolecarboxamide (AICA), starts from diaminomaleonitrile (DAMN).[4][5] This pathway typically involves a two-step process: the formation of an N-cyanovinylformamidine intermediate, followed by a base-catalyzed intramolecular cyclization.

The overall transformation involves the reaction of DAMN with formamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), followed by ring closure under alkaline conditions.[4] This method is advantageous due to its use of readily available starting materials and its amenability to large-scale production.[4]

Caption: Synthesis of AICA from Diaminomaleonitrile.

Pathway 2: Synthesis from 4-Nitroimidazole

Another common strategy for obtaining this compound involves the chemical reduction of 4-nitroimidazole.[6][7] This method is straightforward and effective, relying on standard reduction techniques. The nitro group is highly susceptible to reduction by various reagents, with catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid systems (e.g., Sn/HCl) being the most common. The choice of reducing agent can be tailored based on the presence of other functional groups in the molecule. This pathway is particularly useful for accessing the parent this compound compound directly.

Caption: Synthesis of this compound via Reduction.

Pathway 3: Synthesis of Substituted Imidazoles from Cyanoformimidoyl Precursors

A versatile method for creating diverse this compound derivatives involves the use of 5-amino-4-cyanoformimidoyl imidazoles as key intermediates.[8][9] These precursors can react with a wide range of nucleophiles—such as primary amines, alcohols, or even water—under mild acidic conditions to selectively yield 4-carboxamidines, 4-carboximidates, or 4-acyl cyanides, respectively.[8] This pathway offers a high degree of flexibility for introducing various substituents at the 4-position, making it valuable for generating libraries of compounds in drug discovery. The reaction is typically a one-pot synthesis, activated by protonation of the imidazole ring.[8]

Caption: Versatile Synthesis of 4-Substituted Imidazoles.

Quantitative Data Summary

The efficiency of each synthesis pathway varies based on the specific substrates and reaction conditions employed. The following tables summarize key quantitative data from cited experimental work.

Table 1: Synthesis of 4-Amino-5-imidazolecarboxamide (AICA) from DAMN

| Starting Materials | Key Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diaminomaleonitrile, Formamide | POCl₃, THF | Step 1: 35°C, 2-3h | Intermediate | Not Isolated | [4] |

| Intermediate from Step 1 | NaOH, Water | Step 2: 95°C, 3h | AICA | 84 (as HCl salt) |[3][4] |

Table 2: Synthesis of 5-Aminoimidazole 4-Carboxamidine Derivatives

| Starting Imidazole | Amine (Nucleophile) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(4-Methoxyphenyl)-5-amino-4-cyanoformimidoyl imidazole | Benzylamine | TFA (1 equiv), MeCN, 1 day, RT | 5-Amino-N-benzyl-1-(4-methoxyphenyl)imidazole-4-carboxamidine | 84 | [8] |

| 1-Benzyl-5-amino-4-cyanoformimidoyl imidazole | Benzylamine | HCl, MeCN, RT | 5-Amino-N,1-dibenzylimidazole-4-carboxamidine | 60 |[8] |

Detailed Experimental Protocols

Protocol 1: Industrial Production of 4-Amino-5-imidazolecarboxamide (AICA) from DAMN[4]

This protocol is adapted from a patented industrial method.

Step 1: Synthesis of Intermediate N-(2-amino-1,2-dicyanovinyl)formamidine

-

Setup: Equip a 5L three-necked flask with a thermometer, a dropping funnel, and a mechanical stirrer. Maintain the system under an inert argon atmosphere.

-

Charging Reagents: Sequentially add 1458 mL of tetrahydrofuran (THF), 162 g of diaminomaleonitrile, and 101.3 g of formamide to the flask.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of POCl₃: Begin the dropwise addition of 344.7 g of phosphorus oxychloride (POCl₃) while maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction temperature to rise to 35°C and maintain for 2 hours.

-

Monitoring: Monitor the reaction progress by sampling every hour until the concentration of diaminomaleonitrile is less than 0.3% (as determined by a suitable analytical method like LC).

-

Work-up: Once the reaction is complete, the resulting mixture containing the intermediate is carried forward to the next step.

Step 2: Synthesis and Isolation of 4-Amino-5-imidazolecarboxamide (AICA)

-

Setup: Equip a 3L three-necked flask with a thermometer, a reflux condenser, and a tail gas absorber. Maintain an argon atmosphere.

-

Charging Reagents: Add 1450 mL of water and 290 g of sodium hydroxide to the flask. Stir until the NaOH is fully dissolved.

-

Cyclization: Add the 290 g of the intermediate from Step 1 to the alkaline solution.

-

Heating: Heat the mixture to 95°C and hold at this temperature. The reaction is typically complete within 3 hours. Monitor progress by sampling every hour.

-

Cooling & pH Adjustment: Once the reaction is complete, stop heating and allow the solution to cool naturally to 20°C. Adjust the pH to 3 or lower by adding 35% hydrochloric acid.

-

Crystallization & Isolation: Cool the acidified solution to below 10°C to induce crystallization.

-

Filtration and Drying: Filter the resulting crystals, wash them, and dry to yield 4-amino-5-imidazolecarboxamide hydrochloride. The reported yield for this step is 84%.[3]

Protocol 2: One-Pot Synthesis of 5-Aminoimidazole 4-Carboxamidines[8]

This protocol describes a general method for synthesizing substituted carboxamidines.

-

Setup: In a suitable reaction vessel, dissolve the starting 5-amino-4-cyanoformimidoyl imidazole (1.0 equiv) in acetonitrile (MeCN).

-

Acidification: Cool the solution to 0°C and add trifluoroacetic acid (TFA) (1.0 equiv) dropwise. A suspension of the imidazolium salt may form.

-

Addition of Nucleophile: Add the primary amine (1.2 equiv) to the mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for the time specified (e.g., 24 hours). Monitor the reaction by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product, often a carboxamidinium salt, may precipitate from the solution. Isolate the solid by filtration.

-

Purification: Wash the isolated solid with a suitable solvent (e.g., cold acetonitrile or diethyl ether) and dry under vacuum to obtain the purified product. For the reaction of 1-(4-Methoxyphenyl)-5-amino-4-cyanoformimidoyl imidazole with benzylamine, the corresponding TFA salt was isolated in 84% yield.[8]

References

- 1. Page loading... [guidechem.com]

- 2. The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]

- 4. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound | CAS#:4919-03-3 | Chemsrc [chemsrc.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

4-Aminoimidazole CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on 4-Aminoimidazole, a heterocyclic amine that serves as a crucial building block in the synthesis of various biologically active molecules. This document outlines its chemical identifiers, a detailed experimental protocol for its synthesis, and its role in significant biochemical pathways.

Core Chemical Identifiers

This compound is a fundamental heterocyclic compound. Its key chemical identifiers are summarized in the table below for easy reference and comparison.

| Identifier | Value |

| CAS Number | 4919-03-3[1] |

| PubChem CID | 484[1] |

| Molecular Formula | C₃H₅N₃ |

| Molecular Weight | 83.09 g/mol |

| InChI | InChI=1S/C3H5N3/c4-3-1-5-2-6-3/h1-2H,4H2,(H,5,6) |

| InChIKey | MFRNFINKRBPTJY-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N=CN1)N |

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of 4-nitroimidazole. The following protocol details this chemical transformation.

Objective: To synthesize this compound by the reduction of 4-nitroimidazole.

Materials:

-

4-nitroimidazole

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrazine hydrate (98%)

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroimidazole and methanol. The flask should be purged with an inert gas (argon or nitrogen).

-

Catalyst Addition: To the suspension, carefully add 10% Pd/C as the catalyst.

-

Reducing Agent Addition: While stirring the mixture, slowly add hydrazine hydrate (98%) dropwise. The addition should be controlled to manage the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The palladium catalyst is then removed by filtration through a pad of Celite.

-

Solvent Evaporation: The methanol is removed from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization to obtain pure this compound.

Role in Biochemical Pathways

A derivative of this compound, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), is a key intermediate in the de novo purine synthesis pathway. This pathway is fundamental for the production of the purine nucleotides, adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential building blocks for DNA and RNA.

Caption: The de novo purine synthesis pathway, highlighting the intermediate AICAR.

References

The 4-Aminoimidazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminoimidazole scaffold is a cornerstone heterocyclic motif with profound biological significance. Its inherent structural features, including its ability to participate in hydrogen bonding and act as a bioisostere for endogenous purines, have established it as a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive overview of the this compound core, detailing its role in crucial biological pathways, its diverse pharmacological applications, and the experimental methodologies used to evaluate its derivatives.

Central Role in Purine Biosynthesis